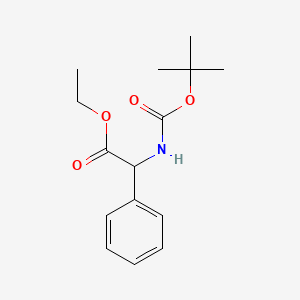
Ethyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-{[(TERT-BUTOXY)CARBONYL]AMINO-2-PHENYLACETATE is an organic compound with the molecular formula C14H19NO4. It is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(TERT-BUTOXY)CARBONYL]AMINO-2-PHENYLACETATE typically involves the reaction of ethyl 2-amino-2-phenylacetate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to protect the amine group, preventing it from reacting under various conditions.
Industrial Production Methods
Industrial production of ETHYL 2-{[(TERT-BUTOXY)CARBONYL]AMINO-2-PHENYLACETATE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 2-{[(TERT-BUTOXY)CARBONYL]AMINO-2-PHENYLACETATE undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Hydrolysis: 2-amino-2-phenylacetic acid.
Substitution: Various substituted esters or amides.
Reduction: 2-(tert-butoxycarbonylamino)-2-phenylethanol.
Applications De Recherche Scientifique
ETHYL 2-{[(TERT-BUTOXY)CARBONYL]AMINO-2-PHENYLACETATE is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the preparation of peptide and protein derivatives.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ETHYL 2-{[(TERT-BUTOXY)CARBONYL]AMINO-2-PHENYLACETATE primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate
- Ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate
- Ethyl 2-{[(tert-butoxy)carbonyl]amino}oxazole-5-carboxylate
Uniqueness
ETHYL 2-{[(TERT-BUTOXY)CARBONYL]AMINO-2-PHENYLACETATE is unique due to its specific structure, which includes a phenyl group and an ethyl ester. This combination provides distinct reactivity and properties compared to other similar compounds, making it valuable in specific synthetic applications.
Propriétés
Formule moléculaire |
C15H21NO4 |
|---|---|
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate |
InChI |
InChI=1S/C15H21NO4/c1-5-19-13(17)12(11-9-7-6-8-10-11)16-14(18)20-15(2,3)4/h6-10,12H,5H2,1-4H3,(H,16,18) |
Clé InChI |
SVVFGELNOKOLQV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















